molecular formula C15H16FN3O3S B13356864 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride CAS No. 21322-46-3

4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride

Cat. No.: B13356864
CAS No.: 21322-46-3
M. Wt: 337.4 g/mol
InChI Key: VVLGODVPTXTRRH-UHFFFAOYSA-N
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Description

4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an aminobenzyl group, a methylureido group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzylamine with methyl isocyanate to form the intermediate 4-(3-(4-Aminobenzyl)-3-methylureido)benzene. This intermediate is then reacted with benzenesulfonyl fluoride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while hydrolysis results in sulfonic acids.

Scientific Research Applications

4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases, due to its ability to form stable complexes with these enzymes.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions, is ongoing.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of serine proteases by forming a covalent bond with the active site serine residue. This inhibition disrupts the normal function of the enzyme, leading to various downstream effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Another sulfonyl fluoride compound with similar enzyme inhibition properties.

    Phenylmethanesulfonyl fluoride: A simpler sulfonyl fluoride used in similar applications.

    4-Nitrobenzenesulfonyl fluoride: Known for its use in organic synthesis and enzyme inhibition studies.

Uniqueness

4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride stands out due to its combination of functional groups, which confer unique reactivity and specificity. Its ability to form stable complexes with enzymes and its versatility in chemical reactions make it a valuable compound in both research and industrial applications.

Properties

CAS No.

21322-46-3

Molecular Formula

C15H16FN3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

4-[[(4-aminophenyl)methyl-methylcarbamoyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C15H16FN3O3S/c1-19(10-11-2-4-12(17)5-3-11)15(20)18-13-6-8-14(9-7-13)23(16,21)22/h2-9H,10,17H2,1H3,(H,18,20)

InChI Key

VVLGODVPTXTRRH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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